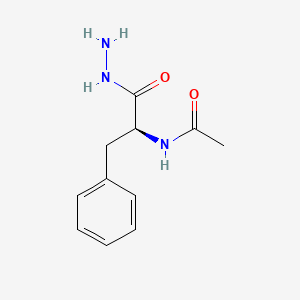
Acetyl-L-phenylalanine hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-acetyl-L-phenylalanine hydrazide (AC-PHE-NHNH2) is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid, and a hydrazide group replacing the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.
Industrial Production Methods
Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazide group can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azides or reduction to form amines.
Substitution Reactions: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrazones: Formed from nucleophilic addition reactions.
Azides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学研究应用
N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Nanomedicine: Utilized in the self-assembly of nanostructures for drug delivery and other biomedical applications.
作用机制
The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
N-acetyl-L-tyrosine hydrazide: Similar structure but with a hydroxyl group on the aromatic ring.
N-acetyl-L-tryptophan hydrazide: Contains an indole ring instead of a phenyl ring.
N-acetyl-L-alanine hydrazide: Lacks the aromatic ring, making it less hydrophobic.
Uniqueness
N-acetyl-L-phenylalanine hydrazide is unique due to its aromatic phenyl ring, which imparts hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and in applications requiring specific molecular interactions .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1 |
InChI 键 |
MOHZWNYYBDQVIW-JTQLQIEISA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


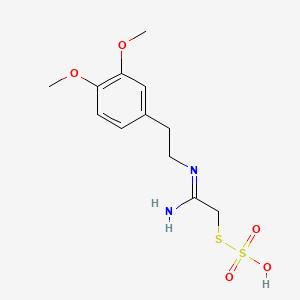

![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
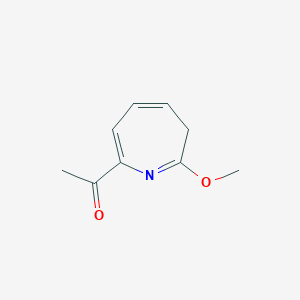

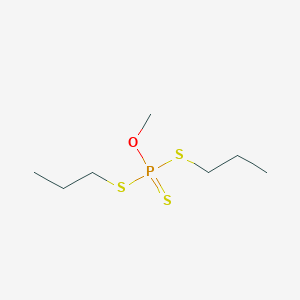




![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
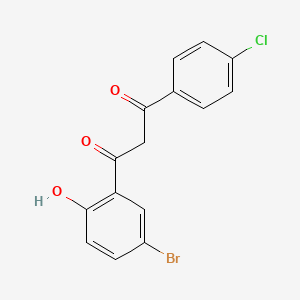
![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
